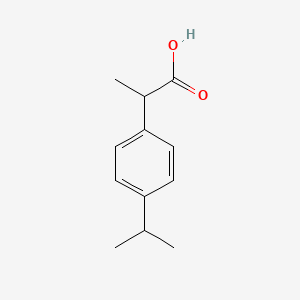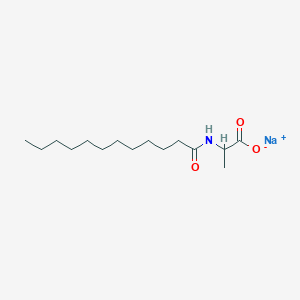
N-Dodecanoyl-alanine mono sodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of L-Alanine, N-(1-oxododecyl)-, monosodium salt typically involves the reaction of lauroyl chloride with alanine in the presence of sodium hydroxide. The reaction proceeds as follows :
Lauroyl chloride: reacts with to form N-lauroylalanine.
Sodium hydroxide: is then added to neutralize the reaction mixture, resulting in the formation of the monosodium salt of N-lauroylalanine.
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
L-Alanine, N-(1-oxododecyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
L-Alanine, N-(1-oxododecyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
作用機序
The mechanism of action of L-Alanine, N-(1-oxododecyl)-, monosodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation .
類似化合物との比較
L-Alanine, N-(1-oxododecyl)-, monosodium salt can be compared with other similar compounds, such as:
Sodium N-lauroylsarcosinate: Another anionic surfactant with similar properties but different molecular structure.
Sodium lauroyl glutamate: A mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, used in skin care formulations.
The uniqueness of L-Alanine, N-(1-oxododecyl)-, monosodium salt lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .
特性
分子式 |
C15H28NNaO3 |
|---|---|
分子量 |
293.38 g/mol |
IUPAC名 |
sodium;2-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
InChIキー |
LFUXMTKAILZVTA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


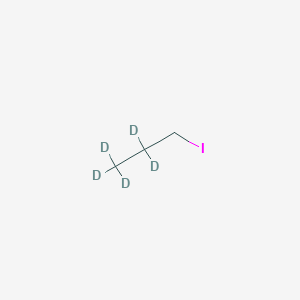
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
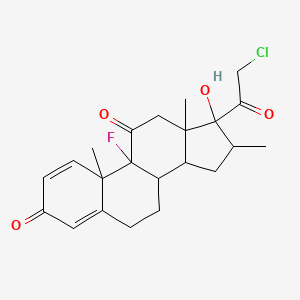
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
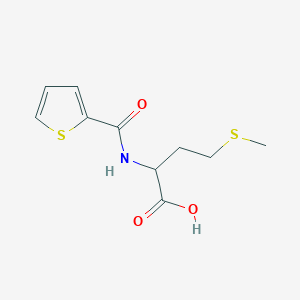

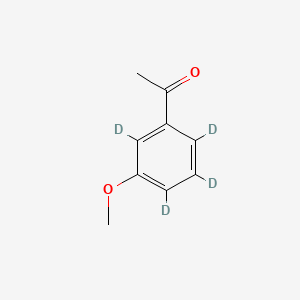

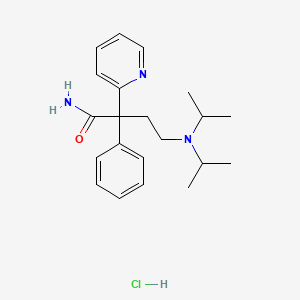
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)

